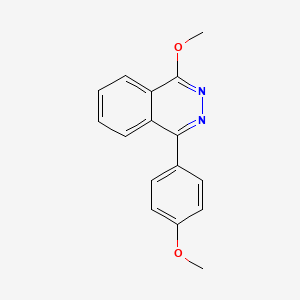

1-methoxy-4-(4-methoxyphenyl)phthalazine

CAS No.:

Cat. No.: VC10481097

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O2 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)phthalazine |

| Standard InChI | InChI=1S/C16H14N2O2/c1-19-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20-2)18-17-15/h3-10H,1-2H3 |

| Standard InChI Key | CGFVAJWBMKHQEV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC |

Introduction

Structural and Physicochemical Properties

Phthalazines are nitrogen-containing heterocycles that serve as privileged scaffolds in drug discovery due to their ability to engage in hydrogen bonding and π-π stacking interactions. The methoxy groups at the 1- and 4-positions of 1-methoxy-4-(4-methoxyphenyl)phthalazine introduce electron-donating effects, modulating the compound’s electronic distribution and solubility profile. Key physicochemical parameters derived from analogous compounds include:

The compound’s planar phthalazine core facilitates aromatic interactions, while the para-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Spectroscopic characterization via NMR and IR would likely reveal distinct signals for the methoxy protons (δ ~3.8–4.0 ppm in ¹H NMR) and carbonyl groups, though specific data for this derivative remain unpublished .

Synthesis and Structural Modification

Core Phthalazine Synthesis

The phthalazine backbone is typically synthesized via cyclocondensation of phthalic anhydride with hydrazine hydrate. For example, 1,4-dichlorophthalazine intermediates are generated using phosphoryl chloride (POCl₃), enabling subsequent nucleophilic substitution with methoxy groups . In microwave-assisted syntheses, such intermediates undergo regioselective methoxylation at elevated temperatures (413–485 K), favoring thermodynamic products like phthalazin-1-ol derivatives .

Biological Activity and Mechanistic Insights

Antimicrobial and Antifungal Effects

Biarylurea-phthalazine hybrids show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The para-methoxyphenyl moiety likely disrupts microbial cell wall synthesis via binding to penicillin-binding proteins or lanosterol demethylase .

Enzyme Inhibition

Pyrazole-phthalazine hybrids inhibit α-glucosidase (Ki = 34.75 µM), a target for type 2 diabetes management . Molecular docking studies suggest that methoxy groups form hydrogen bonds with catalytic residues (Asp214 and Glu277), mimicking natural substrates like maltose .

Stability and Tautomeric Equilibria

Phthalazine derivatives often exhibit tautomerism between phthalazin-1-one and phthalazin-1-ol forms. DFT simulations indicate that the 1-methoxy substituent in 1-methoxy-4-(4-methoxyphenyl)phthalazine stabilizes the phthalazin-1-ol tautomer by 36 kcal/mol, favoring its aromatic resonance structure . Microwave synthesis at 413 K further shifts equilibrium toward the thermodynamically stable phthalazin-1-ol, enhancing bioavailability .

Comparative Analysis with Related Derivatives

The dual methoxy groups in 1-methoxy-4-(4-methoxyphenyl)phthalazine likely enhance solubility and target affinity compared to chloro- or methyl-substituted analogs, though experimental validation is needed .

Future Directions and Applications

-

Drug Development: Structural optimization via substituent variation (e.g., fluoro or hydroxy groups) could improve pharmacokinetic profiles.

-

Green Synthesis: Scaling microwave- and plasma-assisted methods to reduce solvent waste and energy consumption .

-

Targeted Therapies: Conjugation with antibody-drug conjugates (ADCs) for cancer-specific delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume